3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile
Overview
Description
“3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile” is a chemical compound that contains a bromopyridinyl group. It has a molecular weight of 230.06 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a series of eighteen novel pyrimidine-based thiourea compounds were synthesized with good to excellent yields (61–88%). The chemical structures of these heterocycles consist of a central pyrimidine ring with phenyl-substituted thiourea motifs .Molecular Structure Analysis
The molecular structure of “this compound” includes a bromopyridinyl group, which is a pyridine ring with a bromine atom attached. The InChI code for a similar compound, “3-(5-bromopyridin-3-yl)propanoic acid”, is 1S/C8H8BrNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound has a molecular weight of 230.06 .Scientific Research Applications
Herbicide Resistance in Plants
The research by Stalker, Mcbride, and Malyj (1988) discusses the development of herbicide resistance in transgenic plants by expressing a bacterial detoxification gene that converts bromoxynil, a related compound, to its primary metabolite, demonstrating the application of such compounds in genetic engineering for agriculture [Stalker, Mcbride, & Malyj, 1988].
Preorganized Ligand Design
Charbonnière, Weibel, and Ziessel (2002) describe ligands bearing bromo-substituted bipyridine pendant arms, showcasing the utility of such structures in designing ligands for potential labeling of biological materials, highlighting their role in the rational design of complex ligands [Charbonnière, Weibel, & Ziessel, 2002].
Anticancer Activity of Heterocyclic Compounds
Metwally, Abdelrazek, and Eldaly (2016) investigate the synthesis and anticancer activity of new heterocyclic compounds based on a core structure similar to "3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile," indicating the potential therapeutic applications of such compounds in medicine [Metwally, Abdelrazek, & Eldaly, 2016].
Antibacterial Activity of Cyanopyridine Derivatives
Bogdanowicz et al. (2013) explore the synthesis and antibacterial activity of novel cyanopyridine derivatives, demonstrating the potential of bromopyridine compounds in developing new antimicrobial agents [Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013].
Organic Synthesis Methodologies
Rao and Muthanna (2016) discuss variations on the Blaise reaction for the synthesis of multifunctional compounds using 3-oxopropanenitriles, showcasing advanced methodologies in organic synthesis that could involve compounds like "this compound" [Rao & Muthanna, 2016].
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 3-(5-bromopyridin-3-yl)-3-oxopropanoate”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using the substance only in well-ventilated areas, avoiding breathing dust/fumes, wearing protective equipment, and washing thoroughly after handling .
Properties
IUPAC Name |
3-(5-bromopyridin-3-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-6(4-11-5-7)8(12)1-2-10/h3-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXBXJZVCUVVCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700761 | |
Record name | 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887594-04-9 | |
Record name | 3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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